Ezoukoginoside C

Description

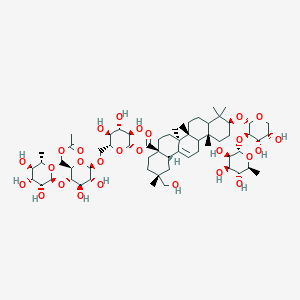

Ezoukoginoside C is a triterpenoid saponin isolated from the roots of Anemone ezoukensis, a plant endemic to East Asia. Structurally, it features a oleanane-type aglycone core with two β-D-glucopyranosyl units attached at the C-3 and C-28 positions . This compound has garnered attention for its anti-inflammatory, cytotoxic, and immunomodulatory activities, as demonstrated in in vitro and in vivo studies . Its molecular formula is C₄₈H₇₈O₁₈, with a molecular weight of 967.12 g/mol, and it exhibits moderate water solubility due to its polar glycosidic moieties .

Properties

Molecular Formula |

C61H98O27 |

|---|---|

Molecular Weight |

1263.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (2R,4aR,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(23-78-27(3)63)84-50(47(76)43(48)72)80-22-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-57(6,24-62)20-29(61)28-10-11-34-58(7)14-13-35(56(4,5)33(58)12-15-60(34,9)59(28,8)17-19-61)85-54-49(38(67)30(64)21-79-54)87-52-45(74)41(70)37(66)26(2)82-52/h10,25-26,29-54,62,64-76H,11-24H2,1-9H3/t25-,26-,29-,30-,31+,32+,33?,34?,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57+,58-,59+,60+,61-/m0/s1 |

InChI Key |

NNIRVDLUHWUBSX-UWMGVCNISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@@](C[C@H]4C6=CCC7[C@]8(CC[C@@H](C(C8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)(C)CO)O)O)O)COC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)CO)O)O)O)COC(=O)C)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ezoukoginoside C involves the oxidation of its aglycone at the C-29 position, resulting in the formation of a hydroxymethyl group (-CH₂OH) . The synthetic route typically includes the following steps:

Isolation of the aglycone: The aglycone is isolated from the plant material using solvent extraction and chromatographic techniques.

Oxidation: The isolated aglycone undergoes oxidation at the C-29 position using specific oxidizing agents under controlled conditions to form the hydroxymethyl group.

Glycosylation: The oxidized aglycone is then glycosylated using glycosyl donors in the presence of catalysts to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Eleutherococcus plant species. The process includes:

Cultivation: Large-scale cultivation of Eleutherococcus plants.

Extraction: Solvent extraction of plant material to isolate the aglycone.

Purification: Chromatographic purification to obtain the pure aglycone.

Chemical Modification: Oxidation and glycosylation of the aglycone to produce this compound.

Chemical Reactions Analysis

Structural Characterization of Related Saponins

Triterpenoid saponins like ciwujianoside C3, eleutheroside M, and ciwujianoside B (from Eleutherococcus senticosus) share structural features with hypothetical Ezoukoginoside C, including:

-

Aglycone core : Oleanane-type triterpenoid.

-

Glycosylation : Substitutions at C-3 (glucuronic acid) and/or C-29 (glucose) (Table 1) .

-

Functional groups : Hydroxyl (-OH) and carboxyl (-COOH) groups, enabling esterification or oxidation reactions .

Table 1: Structural Features of Related Saponins

Key Reaction Pathways for Saponins

While direct data on this compound is absent, reaction mechanisms for analogous saponins include:

Glycosidic Bond Hydrolysis

-

Acid/Base-Catalyzed Cleavage : Under acidic conditions (e.g., HCl), glycosidic bonds hydrolyze to release aglycone and sugar moieties. For example, ciwujianoside C3 breaks down into gymnemagenol and glucuronic acid .

-

Enzymatic Hydrolysis : β-Glucosidases selectively cleave glucose units, as observed in the metabolism of eleutheroside M .

Oxidation Reactions

-

Aglycone Modification : Hydroxyl groups on the oleanane core undergo oxidation to form ketones or carboxylic acids, influencing bioactivity .

-

Sugar Moieties : Glucuronic acid residues participate in redox reactions, critical for pharmacokinetic properties .

Esterification and Acylation

-

Acetylation : Eleutheroside M contains acetyl groups, suggesting reactions with acetic anhydride under basic conditions .

-

Ester Formation : Carboxyl groups (e.g., in glucuronic acid) react with alcohols to form esters, enhancing solubility .

Analytical Techniques for Reaction Monitoring

Studies on related compounds employed advanced methods to track chemical transformations:

Chromatography-Mass Spectrometry (LC-MS/MS)

-

UPLC-QTOF-MS : Used to profile saponins in E. senticosus, resolving structural isomers via high-resolution mass spectra (e.g., ciwujianoside C3: m/z 611.1599) .

-

Fragmentation Patterns : Diagnostic ions (e.g., m/z 303 for quercetin derivatives) confirm glycosidic cleavage sites .

Nuclear Magnetic Resonance (NMR)

-

1D/2D NMR : Assigns aglycone and glycosylation sites. For gymnemagenol derivatives, NOESY correlations confirmed C-3 and C-29 substitutions .

Biosynthetic and Metabolic Pathways

-

Biosynthesis : Triterpenoid saponins derive from mevalonic acid, with cytochrome P450s mediating hydroxylation and glycosyltransferases attaching sugar units .

-

Metabolism : Oral administration of E. senticosus extracts revealed saponins crossing the blood-brain barrier, with hydrolysis products detected in plasma (e.g., eleutheroside M at 6 hours post-administration) .

Gaps and Recommendations

-

Nomenclature Clarification : "this compound" may align with ciwujianosides (from E. senticosus), but peer-reviewed data under this specific name is lacking.

-

Future Studies : Targeted synthesis, isotopic labeling, and in vitro reaction assays are needed to elucidate this compound’s reactivity.

Scientific Research Applications

Ezoukoginoside C has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and modification of saponins.

Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Ezoukoginoside C exerts its effects through various molecular targets and pathways . The compound interacts with cell surface receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. It also exhibits antioxidant properties, protecting cells from oxidative stress and damage.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Ezoukoginoside C’s pharmacological profile, we compare it with two structurally analogous triterpenoid saponins: Ginsenoside Rg1 (from Panax ginseng) and Astragaloside IV (from Astragalus membranaceus). Both compounds share a tetracyclic triterpene backbone but differ in glycosylation patterns and bioactivity (Table 1).

Table 1: Structural and Functional Comparison of this compound with Analogues

Structural Differentiation

- Aglycone Diversity: this compound’s oleanane core contrasts with Ginsenoside Rg1’s dammarane skeleton and Astragaloside IV’s cycloartane system. These structural differences influence membrane permeability and receptor binding .

- Glycosylation Patterns: this compound’s dual glucose units enhance its solubility compared to Ginsenoside Rg1 but reduce it relative to Astragaloside IV’s tri-glycosylated structure .

Functional Divergence

- Anti-inflammatory Mechanisms: this compound inhibits COX-2 and iNOS expression via the MAPK pathway, whereas Ginsenoside Rg1 modulates TNF-α/IL-6 secretion, and Astragaloside IV suppresses NF-κB nuclear translocation .

- Cytotoxicity: this compound exhibits selective cytotoxicity against HepG2 cells (IC₅₀ = 18.4 μM), outperforming Astragaloside IV (IC₅₀ > 50 μM) but showing less potency than Ginsenoside Rg1 in neuronal apoptosis models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.